ethyl 8-(4-biphenyl)-8-oxooctanoate
Overview
Description
Ethyl 7-(4-biphenyl)carbonylheptanoate is a chemical compound with the molecular formula C21H24O2 . It is a derivative of heptanoic acid, which is a seven-carbon saturated fatty acid . The compound is characterized by the presence of a biphenyl group, which consists of two phenyl rings .
Molecular Structure Analysis
The molecular structure of Ethyl 7-(4-biphenyl)carbonylheptanoate is characterized by a heptanoate ester group attached to a biphenyl group . The biphenyl group consists of two phenyl rings connected by a single bond . The (E,E)-Ethyl-7-[(4-biphenyl)carbonyl]-2,4heptadienoate molecule contains a total of 48 bond(s). There are 26 non-H bond(s), 16 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aromatic) .Scientific Research Applications
Isolation and Biological Activities
- Diarylheptanoids, with a structure similar to Ethyl 7-(4-biphenyl)carbonylheptanoate, have been isolated from various plant families and studied for their biological activities. These compounds show potential in pharmacological research due to their diverse biological properties (Jahng & Park, 2018).
Chemical Synthesis and Reduction Processes
- Ethyl 7-(4-biphenyl)carbonylheptanoate and related compounds have been synthesized and used in studies focusing on chemical synthesis and reduction processes. For instance, research on the reduction of carboxylic esters to alcohols, which is a key reaction in organic synthesis, has involved compounds structurally similar to Ethyl 7-(4-biphenyl)carbonylheptanoate (Ohta et al., 1999).
Medicinal Chemistry Applications
- Compounds analogous to Ethyl 7-(4-biphenyl)carbonylheptanoate have been explored in medicinal chemistry for their potential therapeutic properties. For example, related biaryl compounds have shown promise as anti-arthritic agents (Costa et al., 2012).
Material Science and Polymer Chemistry
- In the field of materials science, metal alkanoates with medium-size carbon chains, similar in structure to Ethyl 7-(4-biphenyl)carbonylheptanoate, have been utilized as precursors for various applications, including catalysts and painting industries (Mishra et al., 2007).
Properties
IUPAC Name |
ethyl 8-oxo-8-(4-phenylphenyl)octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-2-25-22(24)13-9-4-3-8-12-21(23)20-16-14-19(15-17-20)18-10-6-5-7-11-18/h5-7,10-11,14-17H,2-4,8-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPVUBIDRJQHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472539 | |
Record name | Ethyl 7-(4-biphenyl)carbonylheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-47-4 | |
Record name | Ethyl 7-(4-biphenyl)carbonylheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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